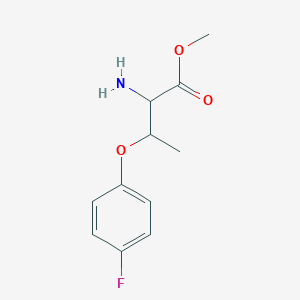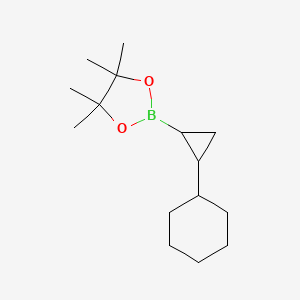
1-(Azidomethyl)-4-bromo-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azidomethyl)-4-bromo-2-fluorobenzene is an organic compound characterized by the presence of azide, bromine, and fluorine substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-bromo-2-fluorobenzene can be synthesized through a multi-step process:
Bromination: The starting material, 2-fluorotoluene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-fluorotoluene.
Azidation: The bromomethyl group is then converted to an azidomethyl group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach involves optimizing the above synthetic routes for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azidomethyl)-4-bromo-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromine substituent allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Copper(I) catalysts and alkyne reagents under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling Reactions: Palladium catalysts with appropriate ligands in the presence of bases like potassium carbonate.
Major Products:
Triazoles: From azide-alkyne cycloaddition.
Amines: From reduction of the azide group.
Biaryl Compounds: From cross-coupling reactions.
Applications De Recherche Scientifique
1-(Azidomethyl)-4-bromo-2-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via click chemistry and cross-coupling reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery for the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.
Mécanisme D'action
The compound’s reactivity is primarily driven by the azide and bromine substituents:
Azide Group: Participates in cycloaddition reactions, forming stable triazole rings. This is facilitated by the electron-withdrawing nature of the fluorine and bromine atoms, which activate the azide group.
Bromine Atom: Acts as a leaving group in nucleophilic substitution and cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
1-(Azidomethyl)-2-fluorobenzene: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Bromo-2-fluorobenzyl azide: Similar structure but with variations in the position of the azide group.
1-(Azidomethyl)-4-chloro-2-fluorobenzene:
Uniqueness: 1-(Azidomethyl)-4-bromo-2-fluorobenzene is unique due to the combination of azide, bromine, and fluorine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H5BrFN3 |
|---|---|
Poids moléculaire |
230.04 g/mol |
Nom IUPAC |
1-(azidomethyl)-4-bromo-2-fluorobenzene |
InChI |
InChI=1S/C7H5BrFN3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2 |
Clé InChI |
PLEZGHVRLOYFRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)








